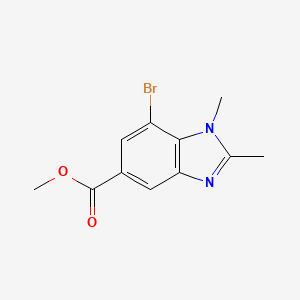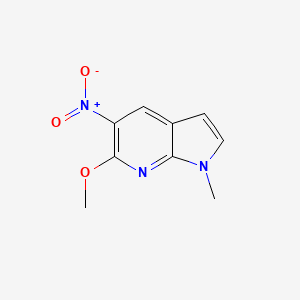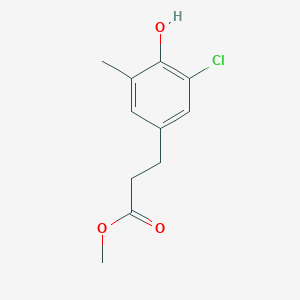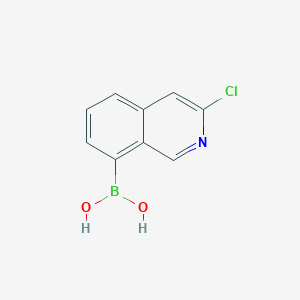
2-Ethanesulfonamidoethane-1-sulfonyl chloride
Übersicht
Beschreibung
“2-Ethanesulfonamidoethane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1384428-02-7 . It has a molecular weight of 235.71 and its molecular formula is C4H10ClNO4S2 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H10ClNO4S2/c1-2-12(9,10)6-3-4-11(5,7)8/h6H,2-4H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Alkane- and Arylsulfonyl Chlorides
Sulfonyl chlorides are extensively utilized in various industrial applications, including the production of detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. The synthesis methods for sulfonyl chlorides involve reactions with aliphatic hydrocarbons, sulfuryl halides, thiols, sulfoxides, and sulfenyl chlorides. Notably, the reaction of sulfonic acids and their derivatives with reagents like PCl5, COCl2, thionyl chloride, chlorine, and chlorosulfonic acid has been highlighted in the literature (Lezina, Rubtsova, & Kuchin, 2011).
Synthesis of Multisulfonyl Chlorides
The synthesis of functional aromatic multisulfonyl chlorides, which are key building blocks for dendritic and other complex organic molecules, has been achieved through the oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate, alkyl-, or benzyl thiophenyl groups as masked nonreactive precursors to sulfonyl chlorides (Percec et al., 2001).
Polymer Electrolyte Membranes
Sulfonated polyethylene membranes, formed by reacting polyethylene with chlorine and sulfur dioxide followed by hydrolysis of sulfonyl chloride groups, have shown promising ion-conduction and methanol permeation properties. These membranes are significant for their potential use in applications like fuel cells (Tricoli & Carretta, 2002).
Heavy Metal Sensing
N,N'-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) and related compounds, synthesized using sulfonyl chlorides, have been developed as sensors for heavy metals like cobalt ions. These sensors demonstrate high sensitivity and stability, making them valuable for environmental and health-care applications (Sheikh et al., 2016).
Solid-Phase Synthesis of Heterocyclic Compounds
Polymer-supported sulfonyl chloride has been used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, a process that involves the reaction of 1,2-diols with p-toluenesulfonyl isocyanate. This method allows for the preparation of these heterocyclic compounds with high enantiopurity, which is crucial in drug development (Holte, Thijs, & Zwanenburg, 1998).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Ethanesulfonamidoethane-1-sulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a sulfonylating agent, which means it can introduce sulfonyl groups into other molecules. This property makes it useful in the modification of proteins and peptides, as well as in the synthesis of sulfonamide derivatives . The compound interacts with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to target molecules. These interactions are crucial for studying enzyme mechanisms and developing enzyme inhibitors.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to and modify target biomolecules. The compound acts as a sulfonylating agent, introducing sulfonyl groups into proteins and peptides. This modification can lead to changes in the activity, stability, and interactions of the target biomolecules For example, the sulfonylation of enzymes can result in their inhibition or activation, depending on the specific enzyme and the nature of the modification
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable at room temperature, but its activity can decrease over time due to hydrolysis and other degradation processes . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. For example, the modification of proteins by sulfonylation can lead to long-term changes in cell signaling pathways and gene expression, which can persist even after the compound has been degraded.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins and peptides without causing significant toxicity . At higher doses, the compound can have toxic or adverse effects, such as cell death and tissue damage. Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, after which the effects plateau or become toxic. These dosage-dependent effects are important for determining the optimal concentration of the compound for research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein and peptide modification. The compound interacts with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to target molecules . This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors. Additionally, the compound can affect metabolic flux and metabolite levels by modifying key enzymes and proteins involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, the compound can interact with specific binding proteins that facilitate its localization and accumulation in target areas. These interactions are important for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . These targeting signals and modifications are crucial for the compound’s activity and function, as they determine its interactions with target biomolecules and its effects on cellular processes.
Eigenschaften
IUPAC Name |
2-(ethylsulfonylamino)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO4S2/c1-2-12(9,10)6-3-4-11(5,7)8/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZDHFKWRYPSSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227559 | |
| Record name | Ethanesulfonyl chloride, 2-[(ethylsulfonyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-02-7 | |
| Record name | Ethanesulfonyl chloride, 2-[(ethylsulfonyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanesulfonyl chloride, 2-[(ethylsulfonyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















